4-(Pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
4-(Pyrrolidin-1-ylsulfonyl)benzamide, also known as PSB-603, is a small molecule organic compound that is widely used in scientific research. It has a molecular formula of C18H20N2O3S and a molecular weight of 344.4 g/mol . The IUPAC name for this compound is N-(3-methylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide .
Molecular Structure Analysis
The molecular structure of 4-(Pyrrolidin-1-ylsulfonyl)benzamide consists of a benzamide group attached to a pyrrolidin-1-ylsulfonyl group . The exact mass and monoisotopic mass of the molecule are both 344.11946368 g/mol . The compound has a topological polar surface area of 74.9 Ų .
Physical And Chemical Properties Analysis
4-(Pyrrolidin-1-ylsulfonyl)benzamide has a molecular weight of 344.4 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has one hydrogen bond donor count and four hydrogen bond acceptor counts . It also has four rotatable bonds .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(Pyrrolidin-1-ylsulfonyl)benzamide, focusing on six unique fields:
Antibacterial Applications
4-(Pyrrolidin-1-ylsulfonyl)benzamide has shown promising antibacterial properties. Research indicates that sulfonamide derivatives, including this compound, can inhibit the growth of various bacterial strains. This is particularly useful in developing new antibiotics to combat resistant bacterial infections .
Antifungal Applications
Similar to its antibacterial properties, 4-(Pyrrolidin-1-ylsulfonyl)benzamide also exhibits antifungal activity. It can be used to develop treatments for fungal infections, which are increasingly becoming a concern due to rising resistance to existing antifungal drugs .
Carbonic Anhydrase Inhibition
This compound has been studied for its ability to inhibit carbonic anhydrase enzymes. These enzymes are involved in various physiological processes, and their inhibition can be beneficial in treating conditions like glaucoma, epilepsy, and certain types of cancer .
Hypoglycemic Effects
Research has shown that 4-(Pyrrolidin-1-ylsulfonyl)benzamide can have hypoglycemic effects, making it a potential candidate for developing new treatments for diabetes. By lowering blood sugar levels, it can help manage this chronic condition more effectively .
Anti-inflammatory Properties
The anti-inflammatory properties of 4-(Pyrrolidin-1-ylsulfonyl)benzamide make it a valuable compound in the development of treatments for inflammatory diseases. It can help reduce inflammation and alleviate symptoms associated with conditions like arthritis .
Anticancer Applications
4-(Pyrrolidin-1-ylsulfonyl)benzamide has been explored for its potential anticancer properties. It can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
The pyrrolidine ring is a common feature in many biologically active compounds, suggesting that it may interact with a variety of biological targets . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can have different biological profiles depending on the spatial orientation of substituents, which can lead to different binding modes to proteins .
Biochemical Pathways
Again, without specific information on the compound, it’s challenging to determine the exact biochemical pathways it affects. Pyrrolidine derivatives have been found in many compounds used for the treatment of human diseases .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Pyrrolidine derivatives are often used in drug design due to their ability to modify physicochemical parameters and obtain optimal ADME/Tox results for drug candidates .
properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c12-11(14)9-3-5-10(6-4-9)17(15,16)13-7-1-2-8-13/h3-6H,1-2,7-8H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLMRUJVVNVOCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-ylsulfonyl)benzamide |
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